VK3-9 is synthesized from vitamin K3, which is naturally found in various foods and is involved in blood coagulation processes. The compound falls under the category of synthetic antioxidants and has been investigated for its pharmacological properties, including anticancer and antimicrobial effects. Its classification as a naphthoquinone places it among compounds known for their redox properties and ability to interact with biological systems.
The synthesis of VK3-9 involves several steps that typically start from commercially available vitamin K3. A common method includes thiolation reactions where VK3 is reacted with alkyl chain thiols under mild conditions.
The resulting VK3-9 analogs display distinct NMR shifts indicating successful incorporation of thiol groups, with specific resonance values noted for carbonyl and methylene groups .
VK3-9 has a molecular formula of C₁₄H₁₂O₄S, which reflects its structure comprising a naphthoquinone backbone with additional substituents. The molecular structure can be analyzed using techniques such as X-ray crystallography.
These structural characteristics are crucial for understanding the compound's reactivity and biological interactions .
VK3-9 participates in various chemical reactions that underline its pharmacological potential:
The mechanism of action of VK3-9 primarily revolves around its ability to induce oxidative stress within cells:
VK3-9 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation in therapeutic applications .
VK3-9 has diverse applications across various fields:
The design of VK3-9 emerged from systematic efforts to optimize the 1,4-naphthoquinone core for enhanced antibacterial activity. Key principles included:
Table 1: Rational Design Approaches for VK3 Analogs
Design Strategy | Structural Feature | Biological Impact |
---|---|---|
Scaffold simplification | Minimal 1,4-naphthoquinone core | Improved synthetic yield & metabolic stability |
Thiolation at C2/C3 | -S-alkyl/aryl substituents | Enhanced antibacterial potency vs. Gram⁺ bacteria |
Side-chain optimization | Methylthioacetate (VK3-9) | Balanced lipophilicity & target affinity |
Synthesis of VK3-9 employs a streamlined one-step thiolation protocol, adapting methods for menadione derivatives [1] [5]:
Table 2: Optimization Parameters for VK3-9 Synthesis
Parameter | Optimal Condition | Effect on Yield/Purity |
---|---|---|
Temperature | 78°C (reflux) | Completes reaction in 4 h; minimizes degradation |
Solvent | Anhydrous ethanol | Enhances solubility without hydrolysis |
Thiol reagent | Methyl thioglycolate | 92% conversion to VK3-9 |
Additive | Acetic acid (10 vol%) | Reduces cyclized byproducts by 70% |
Regioselectivity is critical for VK3-9’s bioactivity. Key modifications include:
X-ray crystallography confirms VK3-9’s molecular architecture:
Table 3: Crystallographic Data for VK3-9
Parameter | Value | Implication |
---|---|---|
Crystallization solvent | Ethanol | Yields diffraction-quality crystals |
C=O bond lengths | 1.218 Å (O1), 1.223 Å (O4) | Confirms unaltered quinone redox center |
C3-S bond length | 1.76 Å | Validates thioether bond formation |
Side-chain torsion angle | 85° (relative to quinone plane) | Ensures minimal steric hindrance |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7